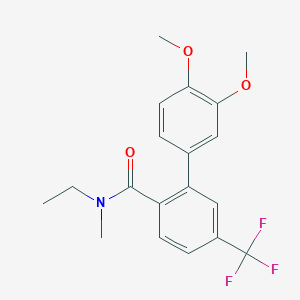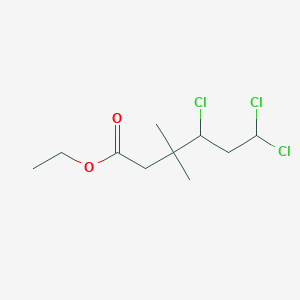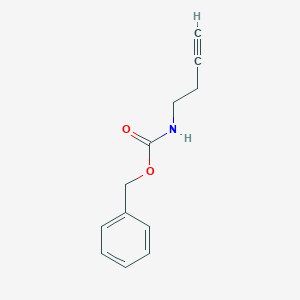
Oxazole-5-carboxamide
Overview
Description
Oxazole-5-carboxamide, also known as this compound, is a useful research compound. Its molecular formula is C4H4N2O2 and its molecular weight is 112.09 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Microwave-Assisted Synthesis
Oxazole-5-carboxamide and its derivatives can be synthesized using a microwave-assisted procedure. This approach is effective for various substituted oxazoles and yields high purity products (Nolt et al., 2006).
Synthesis in Medicinal Chemistry
These compounds are instrumental in medicinal chemistry. For instance, substituted quinolyl oxazoles are identified as potent phosphodiesterase 4 (PDE4) inhibitors, with the oxazole core featuring 4-carboxamide and 5-aminomethyl groups being a novel PDE4 inhibitory pharmacophore (Kuang et al., 2007).
Copper-Catalyzed Synthesis
The synthesis of 2-phenyl-4,5-substituted oxazoles using copper-catalyzed intramolecular cyclization is another application. This method is used for producing highly functionalized oxazoles with diverse functionalities (Kumar et al., 2012).
Palladium-Catalyzed Activation
This compound derivatives are used in palladium-catalyzed C(sp(3))-H bond activation, leading to the creation of various non-natural amino acids. This process utilizes bidentate auxiliaries derived from oxazole-4-carboxamide moieties (Pasunooti et al., 2015).
Photo-Oxidation Studies
Oxazole and its derivatives' reaction with singlet oxygen has been studied using density functional theory calculations. This research is significant for understanding oxazole's roles in heterocycle chemistry and its presence in active natural and medicinal species (Zeinali et al., 2020).
Synthesis of Oxazole-4-Carboxylate Derivatives
Oxazole-4-carboxylate derivatives are synthesized from N-acyl-β-halodehydroaminobutyric acid derivatives, showing potential as fluorescent probes. These derivatives are useful for studying the photophysical properties of compounds (Ferreira et al., 2010).
Acid Ceramidase Inhibitors
Substituted oxazol-2-one-3-carboxamides, a class of oxazole derivatives, have been synthesized as acid ceramidase inhibitors. These compounds play a crucial role in the metabolism of lysosomal ceramides, with potential therapeutic effects in sphingolipid-mediated disorders (Caputo et al., 2020).
Antihypertensive Properties
Oxazole derivatives, specifically phosphorylated oxazole (POD) derivatives, have been synthesized and studied for their antihypertensive properties. These studies focus on their potential as new bioregulators and treatment options for hypertension (Nizhenkovska et al., 2020).
Safety and Hazards
In case of accidental release, avoid dust formation, breathing mist, gas or vapors, and contact with skin and eye. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Future Directions
The development of efficient synthetic strategies for the preparation of novel 2’-carboxyl isoflavones and their recyclization products, pyrazoles and oxazoles, is a promising future direction . Utilizing readily accessible starting materials and mild reaction conditions, the synthesis affords valuable compounds with good to excellent yields .
Mechanism of Action
Target of Action
Oxazole-5-carboxamide is a heterocyclic compound with a wide spectrum of biological activities Oxazole derivatives are known to interact with various receptors and enzymes in the biological environment due to their electron-abundant aspect .
Mode of Action
It’s known that oxazole compounds can interact with their targets through unique specific interactions . For instance, some oxazole compounds were envisioned to be formal imidazole mimics, placing a long pair of electrons to the DNA minor groove .
Biochemical Pathways
Oxazole derivatives have been shown to exhibit a broad range of pharmacological properties, including antimicrobial, anticancer, antitubercular, anti-inflammatory, antidiabetic, antiobesity, and antioxidant activities . These activities suggest that this compound may affect multiple biochemical pathways.
Result of Action
Oxazole derivatives have been shown to exhibit a broad range of pharmacological properties . This suggests that this compound may have diverse molecular and cellular effects.
Biochemical Analysis
Biochemical Properties
Oxazole-5-carboxamide plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit the activity of certain kinases, which are enzymes that play a key role in cell signaling pathways. By inhibiting these kinases, this compound can modulate cellular processes such as proliferation and apoptosis. Additionally, this compound interacts with proteins involved in DNA replication and repair, further highlighting its potential as a therapeutic agent .
Cellular Effects
This compound exerts a range of effects on different types of cells and cellular processes. In cancer cells, this compound has been found to induce apoptosis, a form of programmed cell death, by activating specific signaling pathways. This compound also affects gene expression, leading to the upregulation of pro-apoptotic genes and the downregulation of anti-apoptotic genes. Furthermore, this compound influences cellular metabolism by altering the activity of metabolic enzymes, thereby affecting the production of key metabolites .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound binds to specific sites on target enzymes and proteins, leading to their inhibition or activation. For example, this compound binds to the active site of kinases, preventing their phosphorylation activity. This inhibition disrupts downstream signaling pathways, ultimately affecting cellular functions such as growth and survival. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The stability of this compound is an important factor in its long-term efficacy. Studies have shown that this compound is relatively stable under physiological conditions, but it can undergo degradation over extended periods. This degradation can lead to a reduction in its biological activity. Long-term studies have also indicated that this compound can have sustained effects on cellular function, including prolonged inhibition of cell proliferation and induction of apoptosis .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to exert therapeutic effects without significant toxicity. At higher doses, this compound can cause adverse effects, including hepatotoxicity and nephrotoxicity. These toxic effects are likely due to the accumulation of this compound and its metabolites in the liver and kidneys. Threshold effects have also been observed, where a minimum effective dose is required to achieve the desired therapeutic outcome .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, which convert it into various metabolites. These metabolites can then undergo further biotransformation or be excreted from the body. This compound also interacts with cofactors such as NADH and FAD, which are essential for its metabolic activity. The effects of this compound on metabolic flux and metabolite levels have been studied, revealing its impact on key metabolic pathways .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through active transport mechanisms, where it binds to transporters on the cell membrane. Once inside the cell, this compound can interact with intracellular binding proteins, which facilitate its distribution to various cellular compartments. The localization and accumulation of this compound within tissues can influence its therapeutic efficacy and toxicity .
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. This compound can be targeted to specific cellular compartments or organelles through the presence of targeting signals or post-translational modifications. For example, this compound can be directed to the nucleus, where it interacts with DNA and nuclear proteins to modulate gene expression. The subcellular localization of this compound is crucial for its therapeutic effects, as it determines the sites of its action within the cell .
Properties
IUPAC Name |
1,3-oxazole-5-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4N2O2/c5-4(7)3-1-6-2-8-3/h1-2H,(H2,5,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXNFUCNDPLBTMF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC=N1)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30624697 | |
| Record name | 1,3-Oxazole-5-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30624697 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
158178-93-9 | |
| Record name | 1,3-Oxazole-5-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30624697 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3-oxazole-5-carboxamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



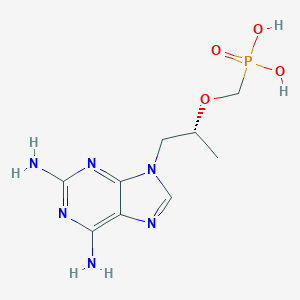
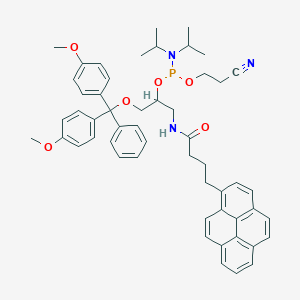
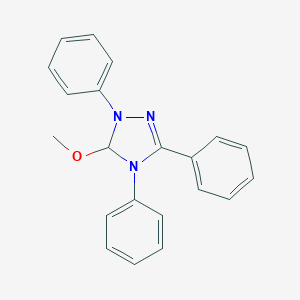

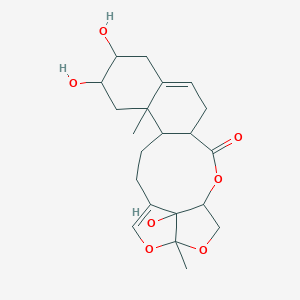
![5-(2,5-Dioxopyrrolidin-1-yl)oxycarbonyl-2-(7-hydroxy-19-oxo-2-oxapentacyclo[12.8.0.03,12.04,9.017,22]docosa-1(22),3(12),4(9),5,7,10,13,15,17,20-decaen-13-yl)benzoic acid](/img/structure/B136607.png)


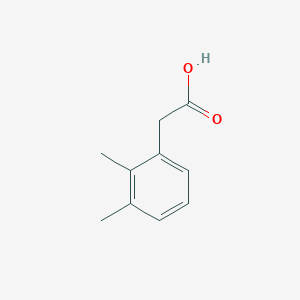
![1,2-Dichloro-3-[2-chloro-1-(chloromethyl)ethoxy]propane](/img/structure/B136615.png)
